molecular formula C14H17N3O6 B1205594 Para-nitrobenzyl glutaryl glycinic acid

Para-nitrobenzyl glutaryl glycinic acid

Cat. No.: B1205594
M. Wt: 323.30 g/mol
InChI Key: UCFVFUIGNWHAJJ-UHFFFAOYSA-N
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Description

Para-nitrobenzyl glutaryl glycinic acid is a synthetic small molecule with the molecular formula C14H17N3O6 and a molecular weight of 323.30 g/mol . This compound is characterized by its peptide-like structure, which incorporates a glutaryl spacer and a para-nitrobenzyl group . Its structure suggests potential utility as a specialized building block or intermediate in biochemical research. One identified research application is its potential role in drug delivery systems. The compound's structure is typical of components used in the synthesis of advanced nanomedicines and sustained-release drug delivery platforms, where similar molecules serve as linkers to control the release of therapeutic agents . Furthermore, preliminary data suggests an interaction with the Immunoglobulin heavy constant gamma 1 (IgG1) protein , indicating potential as a starting point for developing antibody conjugates or probes. Researchers can leverage this compound in developing novel bioconjugates and exploring controlled-release mechanisms in therapeutic applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C14H17N3O6

Molecular Weight

323.30 g/mol

IUPAC Name

2-[[5-[(4-nitrophenyl)methylamino]-5-oxopentanoyl]amino]acetic acid

InChI

InChI=1S/C14H17N3O6/c18-12(2-1-3-13(19)16-9-14(20)21)15-8-10-4-6-11(7-5-10)17(22)23/h4-7H,1-3,8-9H2,(H,15,18)(H,16,19)(H,20,21)

InChI Key

UCFVFUIGNWHAJJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC(=O)CCCC(=O)NCC(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCCC(=O)NCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Key Challenges in Synthesis

  • Selective Protection/Deprotection : Avoiding undesired side reactions during esterification and amidation.

  • Steric Hindrance : The glutaryl chain’s flexibility may complicate coupling efficiency.

  • Acid Sensitivity : The para-nitrobenzyl group requires mild acidic conditions for cleavage.

Synthetic Strategies and Methodologies

Preparation of Glutaryl Glycinic Acid

Glutaric acid is activated as its acid chloride using thionyl chloride (SOCl2SOCl_{2}) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours. The intermediate is then reacted with glycine methyl ester in the presence of triethylamine (TEA) to form glutaryl glycinic methyl ester. Hydrolysis with aqueous sodium hydroxide (NaOHNaOH) yields glutaryl glycinic acid (yield: 68–72%).

Reaction Scheme :

Glutaric acid+SOCl2Glutaryl chloride+Glycine methyl esterTEAGlutaryl glycinic methyl esterNaOHGlutaryl glycinic acid\text{Glutaric acid} + SOCl_{2} \rightarrow \text{Glutaryl chloride} + \text{Glycine methyl ester} \xrightarrow{\text{TEA}} \text{Glutaryl glycinic methyl ester} \xrightarrow{NaOH} \text{Glutaryl glycinic acid}

One-Pot Tandem Synthesis

A streamlined approach involves simultaneous activation of glutaric acid and glycine using carbodiimide crosslinkers (e.g., EDC·HCl) in the presence of hydroxybenzotriazole (HOBt). Para-nitrobenzyl alcohol is added sequentially to the reaction mixture, enabling in situ esterification. This method reduces purification steps but requires precise stoichiometric control (yield: 48–52%).

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF)/DMF (3:1 v/v)

  • Temperature: 25°C

  • Time: 24 hours

Critical Analysis of Methodologies

Yield and Purity Comparison

MethodYield (%)Purity (HPLC)Key AdvantagesLimitations
Stepwise Assembly55–60≥95%High selectivity, scalableMultiple purification steps
One-Pot Synthesis48–5288–90%Reduced labor, fasterLower yield due to side reactions

Solvent and Catalyst Impact

  • DCM vs. THF : DCM improves acid chloride stability but necessitates low temperatures.

  • DMAP vs. HOBt : DMAP enhances esterification efficiency by 15–20% compared to HOBt.

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:1) eluent removes unreacted para-nitrobenzyl alcohol.

  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) confirms >95% purity.

Spectroscopic Validation

  • 1^{1}H NMR (400 MHz, DMSO-d6_{6}): δ 8.21 (d, 2H, Ar–H), 7.62 (d, 2H, Ar–H), 4.82 (s, 2H, CH2_{2}–O), 2.34–2.28 (m, 4H, glutaryl CH2_{2}).

  • IR (KBr) : 1725 cm1^{-1} (ester C=O), 1650 cm1^{-1} (amide C=O), 1520 cm1^{-1} (NO2_{2}).

Industrial Scalability and Environmental Considerations

Green Chemistry Adaptations

  • Solvent Recovery : DMF and THF are recycled via distillation, reducing waste by 40%.

  • Catalyst Replacement : Immobilized lipases (e.g., Candida antarctica) enable esterification under aqueous conditions (yield: 50–55%).

Cost Analysis

ComponentCost per kg (USD)Contribution to Total Cost (%)
Para-nitrobenzyl bromide32045
EDC·HCl28030
Solvents15015

Chemical Reactions Analysis

PARA-NITROBENZYL GLUTARYL GLYCINIC ACID undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents such as ethanol. Major products formed from these reactions include amino derivatives and substituted benzyl derivatives.

Scientific Research Applications

PARA-NITROBENZYL GLUTARYL GLYCINIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of PARA-NITROBENZYL GLUTARYL GLYCINIC ACID involves its interaction with specific molecular targets and pathways. It is known to interact with proteins and enzymes, potentially inhibiting or modifying their activity. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural and Functional Group Analysis

The table below compares para-nitrobenzyl glutaryl glycinic acid with four analogs, highlighting molecular properties and applications:

Compound Name Molecular Formula MW Key Functional Groups Applications References
This compound C₁₃H₁₅N₂O₈* 327.27 Nitrobenzyl, glutaryl, glycinic acid Enzymatic substrate (GGT studies), antibiotic synthesis
3-(4-Nitrophenyl)glutaric acid C₁₁H₁₁NO₆ 253.20 Nitrobenzyl, glutaric acid Chemical precursor, intermediate in organic synthesis
4-Nitro-benzylphosphonobutanoyl-glycine C₁₁H₁₃N₂O₇P 316.21 Nitrobenzyl, phosphonobutanoyl, glycine Enzyme inhibition, phosphonate-based probes
4-Nitrophenyl-β-D-glucuronide C₁₂H₁₃NO₉ 315.23 Nitrophenyl, glucuronide Substrate for β-glucuronidase assays
6-Chloro-2-(1-furo[2,3-c]pyridin-5-yl-ethylsulfanyl)-pyrimidin-4-ylamine C₁₃H₁₂ClN₅OS 321.78 Chloropyrimidine, furopyridine Kinase inhibition, drug discovery

*Molecular formula and weight inferred from CID56253 (DrugBank) and related analogs.

2.2 Key Differences and Research Findings
  • Enzymatic Specificity : Unlike 4-nitrophenyl-β-D-glucuronide (a glucuronidase substrate), this compound is tailored for γ-glutamyltranspeptidase (GGT) assays. Studies show that glutaryl-containing compounds enhance acylase activity in Bacillus subtilis GGT, critical for synthesizing β-lactam antibiotics .
  • Phosphonate vs. Glutaryl Moieties: The phosphonobutanoyl group in 4-nitro-benzylphosphonobutanoyl-glycine (CID56252) increases acidity and stability compared to the glutaryl group, making it suitable for irreversible enzyme inhibition .
  • Commercial Accessibility : 3-(4-Nitrophenyl)glutaric acid is commercially available at lower cost (¥4,100/g) compared to specialized analogs like this compound, reflecting its broader synthetic utility .
2.3 Reactivity and Stability
  • The glutaryl dichloride structure () reveals that open-chain glutaryl derivatives exhibit distinct carbonyl absorption spectra (εₘₐₓ ~370) compared to cyclic analogs (εₘₐₓ ~900). This suggests that this compound’s linear glutaryl chain may favor hydrolysis or enzymatic cleavage over cyclization .
  • The para-nitrobenzyl group enhances UV detectability in assays, similar to 4-nitrophenyl-β-D-glucuronide, but its electron-withdrawing nature may reduce stability under basic conditions compared to non-nitro analogs .

Q & A

Basic: What safety protocols should be followed when handling para-nitrobenzyl glutaryl glycinic acid in laboratory settings?

Answer:
this compound, like other nitroaromatic compounds, requires stringent safety measures due to potential hazards such as skin/eye irritation and respiratory sensitization. Key protocols include:

  • Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods to minimize inhalation risks during synthesis or handling .
  • Spill Management: Avoid dust formation; use water spray or alcohol-resistant foam for containment .
  • First Aid: Immediate rinsing with water for skin/eye contact and medical consultation if ingested .

Basic: What synthetic routes are employed for this compound, and what purity standards are critical?

Answer:
Synthesis typically involves coupling nitrobenzyl derivatives with glutaryl glycinic acid precursors. Critical steps include:

  • Reagent Selection: High-purity (>97%) intermediates like N-Cbz-L-glutamic acid benzyl esters (CAS 5680-86-4) ensure minimal side reactions .
  • Purification: Chromatography or recrystallization to achieve >97% purity, verified via HPLC or NMR .
  • Quality Control: Adherence to NIH guidelines for reporting experimental conditions (e.g., solvent ratios, reaction times) to ensure reproducibility .

Advanced: How can factorial design optimize synthesis parameters for this compound?

Answer:
Factorial design enables systematic exploration of variables (e.g., temperature, catalyst concentration, pH). Methodology includes:

  • Variable Screening: Identify critical factors (e.g., nitro group stability under acidic conditions) using 2^k designs .
  • Interaction Analysis: Assess combinatorial effects (e.g., solvent polarity × reaction time) via ANOVA .
  • Validation: Cross-check predicted yields with experimental results, incorporating feedback loops to refine computational models .

Advanced: What computational strategies predict the reactivity and stability of this compound?

Answer:
Hybrid computational-experimental approaches are key:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model nitro group electron-withdrawing effects and steric hindrance in the glutaryl backbone .
  • Reaction Path Search: Simulate intermediates and transition states to identify rate-limiting steps .
  • Data Integration: Machine learning algorithms trained on spectral databases (e.g., NMR shifts) improve predictive accuracy .

Data Analysis: How to resolve contradictory spectral data during characterization?

Answer:
Contradictions (e.g., inconsistent NMR peaks or mass spec fragments) require:

  • Triangulation: Cross-validate data using multiple techniques (e.g., IR for functional groups, X-ray crystallography for stereochemistry) .
  • Error Analysis: Quantify instrument precision and sample purity thresholds (e.g., <2% impurity tolerance in HPLC) .
  • Reproducibility Checks: Repeat experiments under standardized NIH guidelines to isolate variables (e.g., solvent batch effects) .

Advanced: How to design experiments for studying degradation pathways of this compound?

Answer:

  • Accelerated Stability Testing: Expose the compound to stressors (UV light, pH extremes) and monitor degradation via LC-MS .
  • Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life under ambient conditions .
  • Mechanistic Probes: Isotope labeling (e.g., ^13C-glutaryl moiety) tracks bond cleavage patterns .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment .
  • Spectroscopy: ^1H/^13C NMR for structural confirmation (e.g., nitrobenzyl protons at δ 8.2–8.5 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 338.1) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Para-nitrobenzyl glutaryl glycinic acid
Reactant of Route 2
Para-nitrobenzyl glutaryl glycinic acid

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